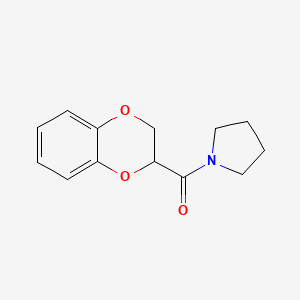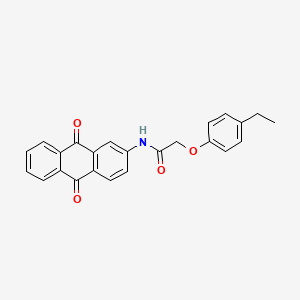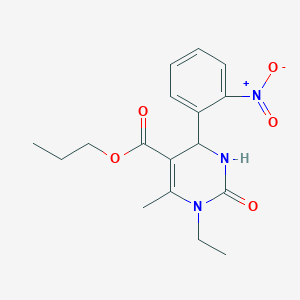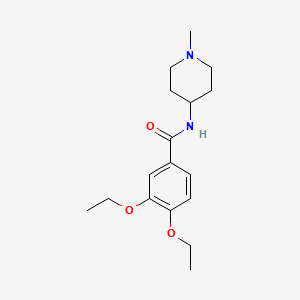
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine, also known as BDPC, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Mechanism of Action
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine works by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to increase the release of these neurotransmitters, leading to increased activity in the brain.
Biochemical and Physiological Effects
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine has been shown to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, increased activity in the prefrontal cortex, and increased neural plasticity. It has also been shown to have a neuroprotective effect, potentially reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine in lab experiments is its potential to modulate neurotransmitter activity in a targeted way, allowing researchers to study the effects of specific neurotransmitters on brain function. However, one limitation is that the compound is relatively new and has not been extensively studied, meaning that its potential side effects and limitations are not yet fully understood.
Future Directions
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine. One area of interest is its potential use as a treatment for addiction, particularly in the context of opioid addiction. Other areas of interest include its potential use as an analgesic and its potential to improve cognitive function in individuals with neurological disorders. Additionally, further research is needed to fully understand the compound's safety profile and potential side effects.
Synthesis Methods
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with ethyl acetoacetate, followed by cyclization and reduction reactions. The resulting compound can then be reacted with pyrrolidine to yield 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine has been used in scientific research as a potential treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and as a treatment for addiction.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-3-4-8-14)12-9-16-10-5-1-2-6-11(10)17-12/h1-2,5-6,12H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDSGCHYXIQWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-3-yl(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)



![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)
![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)